molecular formula C11H10O3S B12730619 3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid CAS No. 86628-18-4

3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid

Katalognummer: B12730619
CAS-Nummer: 86628-18-4
Molekulargewicht: 222.26 g/mol
InChI-Schlüssel: WSBIMPCUMHJQCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid is a chemical compound with the molecular formula C10H9NO3S It is known for its unique structure, which includes a benzothiopyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid typically involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrogen carbonate hydrolysis of the corresponding esters . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzothiopyran ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid stands out due to its benzothiopyran ring system, which imparts unique chemical and biological properties. Its potential as a potassium channel activator and anti-inflammatory agent makes it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

86628-18-4

Molekularformel

C11H10O3S

Molekulargewicht

222.26 g/mol

IUPAC-Name

2-(4-oxo-2,3-dihydrothiochromen-2-yl)acetic acid

InChI

InChI=1S/C11H10O3S/c12-9-5-7(6-11(13)14)15-10-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,13,14)

InChI-Schlüssel

WSBIMPCUMHJQCO-UHFFFAOYSA-N

Kanonische SMILES

C1C(SC2=CC=CC=C2C1=O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.